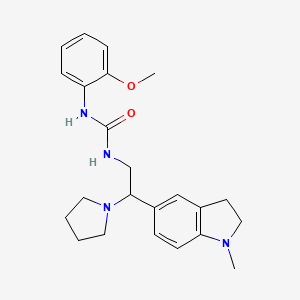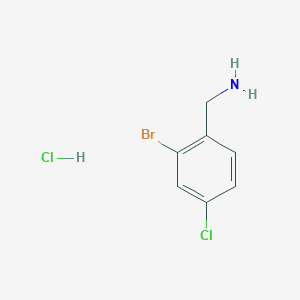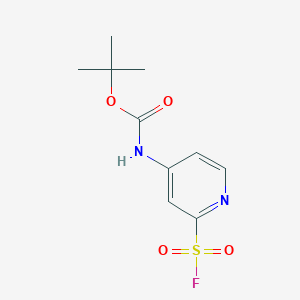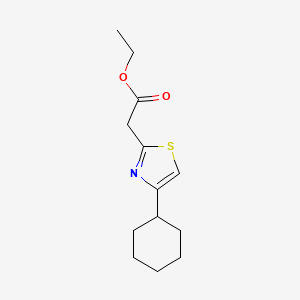![molecular formula C20H20N2O4 B2820924 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide CAS No. 954677-43-1](/img/structure/B2820924.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide” is a derivative of benzo[d][1,3]dioxol-5-yl, a molecular structure that has been found in various compounds with promising cytotoxic activity . It is part of a series of molecules that have shown significant antiproliferative activity .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a Pd-catalyzed C-N cross-coupling . This process involves the design of molecules based on the activity of indoles against various cancer cell lines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . This process is used to create a series of molecules based on the activity of indoles against various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, IR, NMR, and LCMS have been used to study the properties of novel benzo[d][1,3]dioxole derivatives .科学的研究の応用
Antibacterial Activity and Spectroscopic Characterization
Modification of Benzoxazole Derivative by Bromine
A study focused on the synthesis of an original compound, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA), to evaluate its antibacterial activity against both Gram-negative and Gram-positive bacteria, including drug-resistant clinical isolates. The study encompassed detailed spectroscopic characterization (FT-IR, FT-Raman, and NMR) and theoretical DFT calculations to identify reactivity properties based on molecular orbital and charge distribution analysis. The results showed moderate antibacterial activity and provided insights into the compound's reactivity and potential mechanisms of action (Aswathy et al., 2017).
Anticonvulsant Activity
Hybrid Anticonvulsants from N-Benzyl Derivatives
Research into the design, synthesis, and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides was conducted. These compounds incorporate chemical fragments from known antiepileptic drugs. Initial screenings in mice showed promising results, with several compounds displaying protection in seizure models. This study highlights the potential for developing new anticonvulsant agents through strategic molecular design (Kamiński et al., 2015).
Metabolic Stability Improvements
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
A potent inhibitor of PI3Kα and mTOR exhibited significant metabolic stability issues, undergoing deacetylation. Through the examination of various 6,5-heterocyclic analogues, researchers aimed to reduce or eliminate metabolic deacetylation, resulting in compounds with similar in vitro potency and in vivo efficacy but improved metabolic stability. This work underscores the importance of modifying chemical structures to enhance pharmacokinetic properties (Stec et al., 2011).
Photooxidation Reactions
Transformation of Lactams and Amides into Imides
The study explores the irradiation of oxygen-saturated solutions of N-methyl 2-pyrrolidone and other lactams/amides, leading to the formation of corresponding imides. This reaction showcases the potential for creating novel compounds through photooxidation processes, highlighting the versatility of lactams and amides in synthetic chemistry (Gramain et al., 1979).
作用機序
Target of Action
Compounds with similar structures have been reported to have anticancer activity against various cancer cell lines . They have been designed based on the activity of indoles against cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt the normal cell cycle and promote programmed cell death.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially disrupt the normal functioning of cells and lead to cell death.
Pharmacokinetics
The drug-likeness scores of similar compounds have been found to obey Lipinski’s rule of five , which is a good indicator of their potential bioavailability.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have a cytotoxic effect on cancer cells, leading to their death.
将来の方向性
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The use of in silico tools for designing more potent drugs is also a promising direction .
特性
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(8-14-4-2-1-3-5-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h1-7,10,15H,8-9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCUPEQTPPILGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetyl}amino)benzoate](/img/structure/B2820842.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)
![(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2820844.png)



![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)


![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)



![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)